2,2-Dimethyl-4-methylene-1,3-dioxolane
Description
Contextualization within Cyclic Unsaturated Acetals and Cyclic Ketene (B1206846) Acetals
2,2-Dimethyl-4-methylene-1,3-dioxolane, with the chemical formula C₆H₁₀O₂, is classified as a cyclic unsaturated acetal (B89532). guidechem.comnih.gov Specifically, it belongs to the subclass of cyclic ketene acetals (CKAs). nih.govdigitellinc.com This classification is defined by its core structure: a five-membered 1,3-dioxolane (B20135) ring featuring an exocyclic double bond (a methylene (B1212753) group) at the 4-position. guidechem.com The 1,3-dioxolane ring itself is a heterocyclic acetal formed from a ketone (in this case, acetone) and a diol (glycerol or a related three-carbon unit). cymitquimica.comwikipedia.org
The defining feature of this compound is the vinyl ether moiety integrated into its cyclic structure. This functionality imparts unique reactivity to the molecule, distinguishing it from saturated cyclic acetals and related cyclic carbonates. While saturated dioxolanes are primarily recognized for their role as protecting groups for carbonyls and diols, the introduction of the exocyclic methylene group makes this compound a highly reactive monomer.
The reactivity of CKAs like this compound is centered on the exocyclic double bond, which can participate in various polymerization reactions. This is in contrast to cyclic carbonates, which, despite a similar ring structure, polymerize through different mechanisms to form polycarbonates. The unique structural attribute of the methylene group enables its participation in radical polymerization pathways, a key feature that is explored in polymer science.
Historical Development of Research on Methylene-1,3-dioxolane Derivatives
Research into methylene-1,3-dioxolane derivatives has evolved over several decades, with early work focusing on their synthesis and fundamental reactivity. Initial synthetic methods for producing methylene-1,3-dioxolanes often involved the dehydrochlorination of corresponding 4-chloromethyl-1,3-dioxolane derivatives. google.com For instance, early reports described the reaction of 4-chloromethylene-1,3-dioxolanes with solid potassium hydroxide (B78521) (KOH), which provided modest yields of the desired methylene product. google.com Specifically, the synthesis of this compound using this method was reported to yield approximately 60%. google.com
Over time, synthetic methodologies have been refined to improve yields and selectivity. A notable advancement involves the use of inorganic bases in the presence of polyethylene (B3416737) glycol dimethyl ethers, which allows for the selective and high-yield production of methylene-1,3-dioxolanes without significant side reactions like ring-opening or isomerization. google.com One example of this improved method describes the reaction of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane with sodium hydroxide in polyethylene glycol dimethyl ether, achieving a 92% yield of this compound. google.com
The primary driver for the continued interest in these compounds has been their utility in polymerization. In 1982, Bailey and his group first reported that 2-methylene-1,3-dioxepane (B1205776) (MDO), a related cyclic ketene acetal, could undergo free radical ring-opening polymerization (rROP) to produce polyester-like polymers. nih.gov This discovery was a significant milestone, as it provided a new route to creating degradable polymers from vinyl monomers. Subsequent research expanded on this, exploring the polymerization behavior of various substituted methylene-1,3-dioxolanes, including this compound. researchgate.net These studies investigated different polymerization techniques, including cationic polymerization and copolymerization with other monomers. researchgate.net
Significance of the 2,2-Dimethyl-1,3-dioxolane (B146691) Ring System in Contemporary Organic Synthesis and Polymer Science
The 2,2-dimethyl-1,3-dioxolane ring system is a versatile and significant structural motif in modern organic chemistry. Its primary importance stems from its dual role as a protective group and as a reactive monomer in polymer synthesis.
In organic synthesis, the saturated 2,2-dimethyl-1,3-dioxolane group, often referred to as an acetonide, is widely used as a protecting group for 1,2- and 1,3-diols. chemtube3d.comnumberanalytics.com This is particularly crucial in carbohydrate chemistry, where the selective protection of hydroxyl groups is necessary to achieve specific chemical transformations at other positions of a sugar molecule. numberanalytics.com The formation of the cyclic acetal is a reversible process, typically stable under neutral or basic conditions and readily cleaved under acidic conditions, allowing for straightforward deprotection.
In polymer science, the significance of the 2,2-dimethyl-1,3-dioxolane ring system is most pronounced when it incorporates an exocyclic methylene group, as in this compound. This monomer is particularly valuable for its ability to undergo radical ring-opening polymerization (rROP). nih.govdigitellinc.com This process allows for the introduction of ester functionalities into the backbone of polymers that are traditionally non-degradable, such as those derived from vinyl monomers. acs.orgresearchgate.net The copolymerization of cyclic ketene acetals with common monomers like methyl methacrylate (B99206) or styrene (B11656) results in copolymers with degradable linkages in their backbones. acs.orgrsc.orgresearchgate.net
The properties of the resulting polymers can be tailored by adjusting the amount of the cyclic ketene acetal incorporated into the polymer chain. rsc.org This provides a powerful tool for designing new materials with controlled degradability, which is highly desirable for applications in areas such as biodegradable plastics, drug delivery systems, and environmentally friendly coatings. digitellinc.com Furthermore, the study of perfluorinated derivatives of these monomers has led to the development of amorphous perfluoropolymers with high optical transparency and other unique properties. acs.org
The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 19358-05-5 |
| IUPAC Name | 2,2-dimethyl-4-methylidene-1,3-dioxolane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19358-05-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h1,4H2,2-3H3 |
InChI Key |
CRGFTBZVOWHYIS-UHFFFAOYSA-N |
SMILES |
CC1(OCC(=C)O1)C |
Canonical SMILES |
CC1(OCC(=C)O1)C |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 4 Methylene 1,3 Dioxolane
Dehydrohalogenation Routes for Methylene-1,3-dioxolane Compounds
Dehydrohalogenation serves as a primary strategy for the synthesis of methylene-1,3-dioxolane derivatives. This elimination reaction involves the removal of a hydrogen halide from a suitable precursor, typically a halomethyl-substituted 1,3-dioxolane (B20135), to generate the desired alkene functionality.
Dehydrochlorination of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
A key and effective method for producing 2,2-Dimethyl-4-methylene-1,3-dioxolane is the dehydrochlorination of its precursor, 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane. google.comnist.govsigmaaldrich.com This reaction has been refined to achieve high yields and purity through the careful selection of bases and solvent systems.
The choice of base and solvent is critical for the success of the dehydrochlorination reaction. While early methods employed solid potassium hydroxide (B78521) (KOH), they often resulted in modest yields of approximately 60%. google.com Research has demonstrated that the use of sodium hydroxide (NaOH) in a polyethylene (B3416737) glycol dimethyl ether (PEGDM ether) solvent significantly enhances the reaction's efficiency. google.com This solvent system facilitates the reaction, leading to nearly complete conversion of the starting material. google.com
Polyethylene glycol dimethyl ethers are effective solvents for this transformation, promoting the desired elimination pathway. atamanchemicals.com The use of KOH as a solid or under phase transfer conditions has been reported as unsuitable for the dehydrochlorination of certain chloromethyl-dioxolanes. google.com
| Reactant/Reagent | Molar/Mass Ratio | Function |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 1 mole (150 g) | Substrate |
| Sodium Hydroxide (NaOH) | 80 g | Base |
| Polyethylene Glycol Dimethyl Ether 250 | 500 ml | Solvent |
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. A patented method illustrates a highly efficient process where the reaction is conducted at an elevated temperature to ensure a rapid and complete conversion. google.com By stirring the mixture of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane and sodium hydroxide in polyethylene glycol dimethyl ether at 120°C, complete conversion was achieved within 2 hours. google.com Subsequent purification by vacuum distillation allows for the isolation of the final product in high yield and purity. google.com
| Parameter | Condition | Outcome |
| Temperature | 120°C | Complete conversion |
| Reaction Time | 2 hours | Efficient reaction rate |
| Purification | Vacuum Distillation (100 mbar) | 92% Yield, 99% Purity |
During the dehydrochlorination process, several competing reactions can occur, potentially reducing the yield of the desired product. One significant side reaction is the substitution of the chlorine atom by the corresponding ethyleneglycolanion, which leads to the formation of a high-boiling point compound. google.com
Another potential competing pathway is an isomerization reaction, where the exocyclic double bond shifts into the dioxolane ring. google.com Furthermore, the stability of the final product, this compound, is limited, particularly at low temperatures, with instability noted at -10°C. google.com These factors must be carefully managed to ensure the successful synthesis and storage of the target compound.
Comparative Analysis of Synthetic Pathways within the Methylene-1,3-dioxolane Family
The synthesis of this compound via dehydrochlorination in polyethylene glycol dimethyl ether represents a significant improvement over older methods. google.com Early synthetic routes often relied on the use of solid KOH, which provided yields in the range of 52-60%, or metallic sodium, a reagent that poses considerable safety risks for industrial-scale applications. google.com
The NaOH/PEGDM ether system offers superior yields (over 90%), higher product purity, and utilizes safer, more manageable reagents, making it a more viable industrial process. google.com While other general methods exist for the formation of the 1,3-dioxolane ring itself, such as the acid-catalyzed reaction of a diol with a ketone or aldehyde, the dehydrohalogenation of a pre-formed chloromethyl-dioxolane is a highly effective and direct strategy for introducing the specific exocyclic methylene (B1212753) group required for this class of compounds. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 4 Methylene 1,3 Dioxolane
Reactivity Profile of the Exocyclic Methylene (B1212753) Group
The primary locus of reactivity in 2,2-Dimethyl-4-methylene-1,3-dioxolane is its exocyclic methylene group (=CH₂). This carbon-carbon double bond, being external to the five-membered dioxolane ring, is characterized by significant ring strain. This inherent strain, coupled with the electronic nature of the adjacent oxygen atoms, renders the double bond highly susceptible to a variety of chemical transformations.
The molecule can be classified within the family of cyclic ketene (B1206846) acetals. These structures are known for the vinyl ether moiety incorporated into a cyclic system. This structural feature is key to its reactivity, particularly in polymerization reactions where the ring can open. The exocyclic double bond serves as the principal site for radical and ionic attacks, initiating a cascade of chemical events.
Involvement in Specific Reaction Pathways
The electron-rich nature of the exocyclic double bond dictates its involvement in several specific reaction pathways, including the formation of charge-transfer complexes and undergoing addition reactions.
Formation of Charge-Transfer Complexes with Electron-Acceptor Species
As an electron-rich olefin, akin to vinyl ethers, this compound has the potential to act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron-acceptor molecules. acs.orgingentaconnect.com In such complexes, an electrostatic attraction exists between the electron-donating dioxolane and an electron-accepting species. This interaction often results in the appearance of a new, characteristic absorption band in the UV-visible spectrum.
While specific studies detailing CT complex formation with this compound are not extensively documented, the known behavior of vinyl ethers with strong electron acceptors like maleic anhydride (B1165640) suggests a similar capability. ingentaconnect.com The formation of such a complex would involve the transfer of electron density from the π-orbital of the exocyclic double bond to an unoccupied orbital of the acceptor molecule. The stability and characteristics of these potential complexes are summarized in the table below.
| Property | Description |
| Electron Donor (D) | This compound |
| Potential Electron Acceptors (A) | Maleic Anhydride, Tetracyanoethylene |
| Interaction Type | π-π stacking |
| Expected Spectroscopic Change | Appearance of a new charge-transfer band at a longer wavelength in the UV-Vis spectrum |
| Nature of the Complex | Typically a weak interaction, often reversible in solution |
Exploration of Addition Reactions to the Double Bond
The exocyclic double bond of this compound is susceptible to various addition reactions. A notable example is the acid-catalyzed addition of alcohols. This reaction proceeds with the protonation of the methylene group, leading to the formation of a tertiary carbocation stabilized by the adjacent oxygen atom. Subsequent nucleophilic attack by an alcohol molecule yields the corresponding ether derivative.
A study on the related compound, 2,2,4-trimethyl-1,3-dioxolane, demonstrated the acid-catalyzed addition of allyl alcohol, which resulted in the formation of 2,2,4-trimethyl-1,3-dioxolan-4-yl allyl ether. This highlights the general reactivity of the 4-methylene-1,3-dioxolane (B14172032) scaffold towards such additions.
The general course for the addition of an alcohol (R-OH) to this compound is depicted below:
| Reactant | Catalyst | Product |
| This compound | Acid (e.g., H₂SO₄) | 4-alkoxy-2,2,4-trimethyl-1,3-dioxolane |
| Allyl Alcohol | Lewis or Brønsted Acid | 2,2,4-trimethyl-1,3-dioxolan-4-yl allyl ether |
Mechanistic Studies of Rearrangement and Isomerization Processes
Under certain conditions, particularly in the presence of acid catalysts, this compound can undergo isomerization. This process involves the migration of the exocyclic double bond to a more thermodynamically stable endocyclic position. This rearrangement leads to the formation of its isomer, 2,2,4-trimethyl-1,3-dioxole.
The proposed mechanism for this acid-catalyzed isomerization involves the following steps:
Protonation: An acid catalyst protonates the exocyclic methylene carbon, leading to the formation of a tertiary carbocation at the C4 position. This intermediate is resonance-stabilized by the lone pairs of the adjacent ring oxygen atom.
Deprotonation: A base (which could be the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the methyl group at the C4 position.
Bond Migration: This abstraction facilitates the formation of a double bond between the C4 and C5 positions of the ring, resulting in the more stable endocyclic isomer.
This type of double bond migration is a known phenomenon in related systems, driven by the greater stability of the substituted endocyclic double bond compared to the exocyclic one. A patent has noted that for 2-methylenedioxolanes, a shift of the double bond into the ring can occur as an isomerization reaction.
| Starting Material | Conditions | Product | Driving Force |
| This compound | Acid Catalyst (e.g., H⁺) | 2,2,4-trimethyl-1,3-dioxole | Formation of a more substituted and thermodynamically stable endocyclic double bond |
Polymerization Chemistry of 2,2 Dimethyl 4 Methylene 1,3 Dioxolane
Homopolymerization Characteristics of 2,2-Dimethyl-4-methylene-1,3-dioxolane
The homopolymerization of this compound can be initiated through both radical and cationic pathways, each leading to distinct polymer structures and characteristics.
Behavior under Radical Initiation Conditions
Under radical initiation, this compound, a type of exo-methylene heterocyclic compound, can theoretically undergo two main polymerization pathways: radical ring-retaining polymerization and radical ring-opening polymerization (rROP). uliege.be The radical ring-retaining route involves the addition polymerization across the exocyclic double bond, which preserves the cyclic acetal (B89532) group as a pendant unit on the polymer backbone. Conversely, the radical ring-opening pathway involves the initial radical attack on the double bond followed by the cleavage of the dioxolane ring, incorporating heteroatoms into the polymer main chain. uliege.be
For analogous structures like perfluoro-2-methylene-4-methyl-1,3-dioxolane, radical polymerization primarily yields a vinyl addition polymer, where the ring structure is maintained. acs.org However, there is also evidence suggesting the presence of units formed through ring-opening polymerization. acs.org This dual behavior suggests that the stability of the resulting radical after ring-opening plays a crucial role. In the case of this compound, the polymerization likely proceeds predominantly through a ring-retaining mechanism, as the alternative ring-opening would lead to a less stable primary radical. The resulting polymer would thus be characterized by a poly(ethylene) backbone with pendant 2,2-dimethyl-1,3-dioxolane (B146691) groups.
Pathways in Cationic Polymerization
Cationic polymerization of this compound presents more complex pathways. The initiation can occur either at the exocyclic double bond or at one of the oxygen atoms in the dioxolane ring. Cationic polymerization of related 1,3-dioxolane (B20135) structures is known to be susceptible to ring-opening and the formation of cyclic oligomers. rsc.orgacs.org
For methylene-dioxolane derivatives, such as 2-phenyl-4-methylene-1,3-dioxolane, photoinitiated cationic polymerization proceeds via the formation of a stabilized benzyl-cation intermediate, with propagation occurring through the addition to the exocyclic double bond. researchgate.net In the case of this compound, which lacks the phenyl group for stabilization, two competitive pathways are plausible:
Vinyl Addition: The initiator adds to the exocyclic double bond, creating a tertiary carbocation. This cation then propagates by adding to other monomers, leading to a polymer with the dioxolane ring intact as a side group.
Ring-Opening Polymerization: The initiator protonates an oxygen atom in the ring, leading to a ring-opening mechanism that incorporates ether linkages into the polymer backbone. This is a common pathway for cyclic acetals. acs.org
The dominant pathway is influenced by reaction conditions such as the nature of the initiator, temperature, and solvent.
Copolymerization Strategies and Mechanisms
This compound's electron-donating nature makes it an excellent candidate for radical copolymerization with electron-accepting monomers.
Radical Copolymerization with Electron-Acceptor Monomers
The radical copolymerization of this compound, an electron-donor monomer, with a strong electron-acceptor monomer like maleic anhydride (B1165640), typically results in the formation of highly alternating copolymers. cmu.edu This strong tendency to alternate is attributed to the formation of an intermolecular charge-transfer complex (CTC) between the two monomers of opposite polarity. researchgate.net
The mechanism proceeds as follows:
CTC Formation: The electron-rich double bond of the dioxolane derivative interacts with the electron-poor double bond of maleic anhydride to form a transient CTC.
Initiation & Propagation: A radical initiator starts the chain reaction. The propagation can then proceed either by the addition of the growing radical chain to the CTC as a single unit or by the preferential cross-propagation of the radical ends with the opposing monomer.
This complex-radical alternating copolymerization leads to a well-defined copolymer structure with a 1:1 molar ratio of the two monomer units, regardless of the initial monomer feed ratio. researchgate.net
Table 1: Copolymerization Parameters for Related Monomer Systems
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1*r2 | Copolymerization Behavior |
| Styrene (B11656) | Methyl Methacrylate (B99206) | 0.45 | 0.38 | 0.171 | Random |
| Styrene | Acrylonitrile (B1666552) | 0.39 | 0.05 | 0.0195 | Tends toward alternating |
| 2-Methylene-1,3-dioxepane (B1205776) | Methyl Methacrylate | 0.057 | 34.12 | 1.945 | Tends toward block MMA |
Data compiled from various sources for illustrative purposes. researchgate.netrdd.edu.iqcmu.eduresearchgate.net Reactivity ratios (r1, r2) indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). When r1 and r2 are both less than 1, the system favors alternation. When one is high and the other is low, it tends toward block copolymerization of the more reactive monomer.
When copolymerized with less strongly electron-accepting monomers like methyl methacrylate (MMA) and acrylonitrile (AN), the behavior is governed by the relative reactivities of the monomers, described by their reactivity ratios. Studies on similar cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (MDO), copolymerized with MMA show a very low reactivity ratio for the cyclic monomer (r_MDO = 0.057) and a very high one for MMA (r_MMA = 34.12). cmu.edu
This disparity indicates that a growing polymer chain ending in an MDO radical strongly prefers to add an MMA monomer, while a chain ending in an MMA radical overwhelmingly prefers to add another MMA monomer. This leads to a copolymer that is rich in MMA units, with isolated MDO units incorporated into the chain. cmu.edu
A similar trend would be expected for the copolymerization of this compound with MMA and AN. The reactivity ratios would likely show that both MMA and AN are significantly more reactive towards their own radicals and towards the dioxolane radical than the dioxolane is towards its own radical. This would result in random copolymers with compositions heavily influenced by the monomer feed ratios and the specific reactivity ratios of the system. For instance, in the copolymerization of a related dioxolane monomer with acrylonitrile, the reactivity ratios indicated a tendency for the monomers to enter the chain in an almost alternating arrangement. researchgate.net
Influence of Charge-Transfer Complex Formation on Copolymerization Kinetics and Reactivity Ratios
The copolymerization of methylenedioxolanes, including this compound, with electron-deficient monomers like maleic anhydride can proceed spontaneously through the participation of charge-transfer (CT) complexes. researchgate.netresearchgate.net The formation of a CT complex between this compound and maleic anhydride has been confirmed through UV and NMR spectroscopy. researchgate.netresearchgate.net Although the equilibrium constants (K) for this complex formation are assumed to be small (K ≪ 1) and could not be precisely determined, their presence significantly influences the polymerization behavior. researchgate.netresearchgate.net This interaction facilitates the formation of alternating copolymers, where the electron-donor monomer (this compound) and the electron-acceptor monomer (maleic anhydride) add to the growing polymer chain in a regular, alternating sequence. researchgate.netresearchgate.net The formation of the CT complex is a key factor governing the reactivity and kinetics in these specific copolymerization systems. cmu.edu
Differentiation between Vinyl-Type Polymerization and Competing Ring-Opening Pathways
For this compound and related compounds, polymerization primarily occurs via the exocyclic methylene (B1212753) group, a process known as vinyl-type polymerization. researchgate.net This pathway retains the 1,3-dioxolane ring structure in the polymer backbone. Studies on related 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes have shown that polymerization with cationic catalysts proceeds through the methylene functions without cleavage of the dioxolane rings. researchgate.net This selectivity is attributed to the stabilizing effect of negative substituents on the acetal structure and the use of less reactive Lewis acid complexes as catalysts. researchgate.net
However, a competing pathway involving radical ring-opening polymerization (rROP) can also occur, particularly with certain initiators or related monomer structures like cyclic ketene acetals. researchgate.netnih.gov This pathway leads to the incorporation of ester groups into the polymer backbone. For instance, while polymers of perfluoro-2-methylene-4-methyl-1,3-dioxolane consist mostly of vinyl addition structures, the presence of units formed by ring-opening polymerization is also suggested. acs.org Therefore, the polymerization of this compound involves a competition between the dominant vinyl-type addition and a potential, though often minor, ring-opening pathway, with the outcome influenced by the specific reaction conditions and initiator system.
Effect of Initiator System on Polymer Architecture and Yield
The choice of the initiator system plays a critical role in determining the polymerization pathway and, consequently, the final polymer architecture. Cationic catalysts, such as low-reactivity Lewis acid complexes, have been shown to favor vinyl polymerization of methylene-1,3-dioxolane derivatives, preserving the cyclic acetal structure in the resulting polymer. researchgate.net This method promotes polymerization through the exocyclic double bond while suppressing ring cleavage.
Conversely, free-radical initiators can facilitate radical ring-opening polymerization in related cyclic ketene acetals. researchgate.net The use of radical initiators like perfluorodibenzoyl peroxide has been documented for the polymerization of similar fluorinated monomers. acs.org The specific initiator can thus direct the reaction toward either a polyacetal structure (via vinyl polymerization) or a polyester (B1180765) structure (via ring-opening), fundamentally altering the polymer architecture and its properties.
Mechanistic Aspects of Propagating Cyclic Carbenium Ion Isomerization
During the cationic polymerization of 1,3-dioxolane derivatives, the propagating species is a cyclic carbenium ion. researchgate.net This intermediate is subject to isomerization, which is a competing reaction that influences the stereochemistry of the resulting polymer chain. researchgate.net In the polymerization of a closely related monomer, 2,2-diphenyl-1,3-dioxole, the isomerization of the propagating cyclic carbenium ion has been identified as a competing process. researchgate.net This isomerization can lead to the formation of both cis and trans linkages between monomer units in the polymer backbone, resulting in a polymer with reduced stereoregularity. researchgate.net The dynamic nature of the carbenium ion allows for changes in its configuration before the addition of the next monomer unit, impacting the final microstructural arrangement of the polymer.
Structural Elucidation of Polymers Derived from this compound
The detailed characterization of polymers derived from this compound relies on various spectroscopic techniques to confirm their structure, composition, and stereochemistry.
Spectroscopic Characterization of Copolymer Structures (e.g., ¹H NMR, ¹³C NMR, FTIR)
Spectroscopic methods are essential for elucidating the structure of polymers derived from this compound.
¹³C NMR Spectroscopy : ¹³C NMR provides detailed information about the carbon backbone of the polymer. It can confirm the retention of the dioxolane ring through the characteristic signals of the acetal carbon and other ring carbons. researchgate.netdtic.mil In some cases, it can also provide evidence for the presence of different stereoisomers (cis/trans), although resolution may be limited. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the key functional groups present in the polymer structure. Characteristic absorption bands can confirm the presence of the C-O-C ether linkages of the dioxolane ring and the C-H bonds of the polymer backbone, verifying the successful polymerization through the vinyl group without ring opening.
Together, these techniques provide a comprehensive characterization of the polymer's molecular structure. researchgate.netrsc.org
Analysis of Monomer Unit Orientation and Stereoregularity within Polymer Chains (e.g., cis/trans monomer units)
The analysis of stereoregularity within polymer chains derived from dioxolane precursors reveals a lack of specific stereocontrol during polymerization. For the polymer obtained from 2,2-dimethyl-1,3-dioxole, ¹H NMR analysis clearly indicates the presence of both trans and cis monomer units within the polymer chain. researchgate.net The trans configuration is found to be more prevalent, with a probability of approximately 0.7. researchgate.net
This mixture of stereoisomers is further supported by ¹³C NMR data from the polymer of 2,2-diphenyl-1,3-dioxole, which also suggests the presence of both cis and trans units. researchgate.net The formation of a stereorandom or atactic polymer is likely a direct consequence of the isomerization of the propagating cyclic carbenium ion during cationic polymerization, which allows for the addition of monomers in different spatial orientations.
Applications in Advanced Organic Synthesis and Materials Science
A Key Synthetic Intermediate in Complex Chemical Architectures
2,2-Dimethyl-4-methylene-1,3-dioxolane serves as a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical industry. Its reactivity allows for its incorporation into intricate molecular frameworks, leading to the production of specialized and effective compounds.
Building Block for Pyrazole Acids and Anthranilic Acid Amides
A significant application of this compound is its role as a precursor in the synthesis of pyrazole acids. These pyrazole derivatives are themselves important intermediates in the manufacturing of a class of potent insecticidal compounds known as anthranilic acid amides. The synthesis pathway involves the conversion of the dioxolane derivative into a pyrazolecarboxylic acid, which then serves as a crucial component for the final insecticidal molecule. This synthetic route is of considerable interest in the development of modern crop protection agents.
Precursor in the Synthesis of Specific Insecticidally Active Compounds
The pyrazole acids derived from this compound are integral to the production of specific insecticidally active anthranilic acid amides. These resulting insecticides are valued for their efficacy in controlling a range of agricultural pests. The dioxolane moiety, while not present in the final insecticidal product, plays a critical role in the early stages of the synthesis, facilitating the construction of the core pyrazole structure.
Integration into Complex Organic Synthesis Schemes
Beyond its application in agrochemicals, the unique chemical structure of this compound makes it a versatile intermediate for various complex organic synthesis schemes. Its dioxolane ring can act as a protecting group for a diol functionality, while the exocyclic methylene (B1212753) group provides a reactive site for a variety of chemical transformations. This dual functionality allows for its strategic incorporation into multi-step syntheses of complex organic molecules, where precise control over chemical reactivity is essential. While its primary documented industrial use is in the synthesis of insecticides, its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals is an area of ongoing interest for synthetic chemists.
A Functional Monomer for the Development of Advanced Polymeric Materials
In the realm of materials science, this compound is utilized as a functional monomer in the creation of specialized polymers. Its ability to undergo polymerization, particularly copolymerization with other monomers, allows for the engineering of materials with specific and desirable properties.
Engineering of Copolymers with Tailored Macrostructures and Properties
The copolymerization of this compound with various vinyl monomers is a key strategy for designing copolymers with tailored macrostructures and properties. The incorporation of the dioxolane unit into a polymer backbone can influence characteristics such as thermal stability, solubility, and degradability. For instance, the presence of the dioxolane ring can introduce points of hydrolytic instability, leading to the creation of degradable polymers. This is a highly sought-after feature for applications where transient materials are required. The gem-dimethyl group on the dioxolane ring can also impact the polymer's physical properties, such as its glass transition temperature and mechanical strength, by affecting chain packing and intermolecular forces.
Research on related methylene-1,3-dioxolane monomers has shown that their copolymerization can lead to alternating copolymers, where the monomer units are arranged in a regular pattern along the polymer chain. This control over the polymer microstructure is crucial for fine-tuning the material's bulk properties. For example, the copolymerization of methylenedioxolanes with maleic anhydride (B1165640) can result in alternating copolymers through the participation of charge-transfer complexes. While specific data on the copolymerization of this compound is not extensively detailed in publicly available literature, the principles established with similar monomers suggest a significant potential for creating a wide range of functional copolymers.
Below is an interactive data table summarizing the potential influence of incorporating this compound into copolymer chains.
| Copolymer Property | Potential Influence of this compound Incorporation |
| Degradability | Introduction of hydrolytically cleavable ester linkages upon ring-opening polymerization, leading to biodegradable materials. |
| Thermal Stability | The rigid dioxolane ring and gem-dimethyl groups can potentially increase the glass transition temperature (Tg) of the copolymer. |
| Solubility | The presence of oxygen atoms in the dioxolane unit can alter the polarity of the copolymer, thereby affecting its solubility in various solvents. |
| Mechanical Properties | The bulky gem-dimethyl groups may influence chain packing and flexibility, thus impacting the tensile strength and elasticity of the resulting material. |
Contribution to the Design of Novel Polymeric Systems for Diverse Research Applications
The ability to tailor the properties of polymers by incorporating this compound opens up possibilities for the design of novel polymeric systems for a variety of research applications. For example, the development of degradable polymers is of great interest in the biomedical field for applications such as drug delivery systems, temporary implants, and tissue engineering scaffolds. The functional groups that can be introduced through the dioxolane monomer can also be used for further chemical modifications, allowing for the attachment of bioactive molecules or other functional moieties.
Furthermore, the study of the polymerization behavior of functional monomers like this compound contributes to a fundamental understanding of polymer chemistry. Investigating how its structure influences reactivity ratios in copolymerization, the mechanism of ring-opening polymerization, and the resulting polymer microstructure provides valuable insights for the rational design of new materials with advanced functionalities.
Advanced Analytical Techniques for Characterization of 2,2 Dimethyl 4 Methylene 1,3 Dioxolane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. High-resolution NMR is particularly effective for characterizing both monomers and complex polymer structures. researchgate.net
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of the 2,2-Dimethyl-4-methylene-1,3-dioxolane monomer. The chemical shifts in the ¹H NMR spectrum correspond to the different types of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
For the monomer, characteristic signals include those for the exocyclic methylene (B1212753) (=CH₂) protons, the protons on the dioxolane ring, and the gem-dimethyl protons. In the ¹³C NMR spectrum, distinct peaks are observed for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the dioxolane ring and methyl groups. openstax.org The acetal (B89532) carbon at the C2 position, bonded to two oxygen atoms, typically appears significantly downfield. docbrown.info
| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carbon | C(CH₃)₂ | - | ~110-120 |
| Carbon | C(CH₃)₂ | - | ~25-30 |
| Carbon | C=CH₂ | - | ~150-160 |
| Carbon | C=CH₂ | - | ~80-90 |
| Carbon | O-CH₂-C= | - | ~70-75 |
| Proton | C(CH₃)₂ | ~1.4-1.6 | - |
| Proton | C=CH₂ | ~4.0-4.5 (2 distinct signals) | - |
| Proton | O-CH₂-C= | ~4.6-5.0 | - |
Upon polymerization, significant changes occur in the NMR spectra. The signals corresponding to the methylene group's double bond (=CH₂) disappear, and new signals corresponding to the polymer backbone appear. For instance, in the polymerization of a related monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane, NMR measurements confirmed that the resulting polymers primarily have a vinyl addition structure. acs.org This indicates that polymerization occurs across the double bond, incorporating the cyclic acetal group as a pendant moiety along the polymer chain.
¹H NMR spectroscopy is a highly accurate method for determining the composition of copolymers. researchgate.net The molar ratio of the different monomer units within a copolymer can be calculated by comparing the integration values of resonance signals that are unique to each monomer. researchgate.net
For a copolymer of this compound with a comonomer such as maleic anhydride (B1165640), the composition can be determined by integrating a signal from the dioxolane monomer (e.g., the gem-dimethyl protons) and comparing it to the integral of a signal unique to the maleic anhydride unit (e.g., the methine protons of the succinic anhydride ring in the polymer backbone). By normalizing these integrals based on the number of protons each signal represents, the precise molar ratio of the two monomers in the final polymer can be established. This technique is crucial for correlating the monomer feed ratio with the final copolymer composition and understanding reactivity ratios.
NMR spectroscopy can provide evidence for the formation of charge-transfer (CT) complexes between electron-donor and electron-acceptor molecules. The formation of a CT complex between this compound (an electron donor) and maleic anhydride (an electron acceptor) has been ascertained using NMR spectroscopy. researchgate.net
When a CT complex forms, the electron density around the nuclei of the donor and acceptor molecules is altered. This change in the electronic environment leads to shifts in the resonance frequencies of the protons and carbons involved in the complexation. Typically, the signals of the donor molecule's nuclei shift downfield (to a higher ppm value) due to deshielding, while the signals of the acceptor molecule's nuclei may shift upfield. The magnitude of these shifts can provide insight into the strength and geometry of the charge-transfer interaction.
Vibrational Spectroscopy (Infrared and Fourier Transform Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and powerful technique for identifying the functional groups present in a molecule. semanticscholar.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific vibrational modes of its chemical bonds.
The FTIR spectrum of this compound exhibits distinct absorption bands that confirm its structure. Key vibrational modes include the C=C stretching of the exocyclic methylene group, the C-O-C stretching of the acetal ring, and the bending modes of the methyl groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080-3095 | =C-H Stretch | Exocyclic Methylene |
| ~2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1660-1680 | C=C Stretch | Exocyclic Methylene |
| ~1370-1385 | C-H Bend (Symmetric) | gem-Dimethyl |
| ~1050-1250 | C-O-C Stretch (Asymmetric) | Acetal/Ether |
| ~890-910 | =C-H Bend (Out-of-plane) | Exocyclic Methylene |
During polymerization, FTIR can be used to monitor the reaction by observing the decrease in the intensity of the C=C stretching band around 1670 cm⁻¹. The disappearance of this peak indicates the consumption of the monomer's double bond and the formation of the saturated polymer backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure, particularly the presence of π-systems and non-bonding electrons.
The this compound monomer is expected to exhibit two main types of electronic transitions:
π → π* Transition: An electron from the bonding π-orbital of the C=C double bond is excited to the corresponding antibonding π*-orbital. This is typically a high-energy transition, resulting in a strong absorption band in the UV region, likely below 220 nm. libretexts.org
n → π* Transition: An electron from a non-bonding orbital (n), specifically the lone pairs on the oxygen atoms, is promoted to the antibonding π-orbital of the double bond. These transitions are lower in energy than π → π transitions and result in a weaker absorption band at a longer wavelength. libretexts.org
UV-Vis spectroscopy is also a primary tool for detecting the formation of charge-transfer complexes. When an electron donor and acceptor form a CT complex, a new, broad, and often low-intensity absorption band appears at a longer wavelength than the absorptions of the individual components. osti.gov This is known as the charge-transfer band and arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of the CT complex between this compound and maleic anhydride was confirmed by the appearance of such a new band in the UV-Vis spectrum. researchgate.net
Chromatographic Methods (e.g., Gas Chromatography for Reaction Monitoring and Purity Assessment)
Chromatographic techniques are essential for separating and analyzing mixtures. Gas chromatography (GC) is particularly well-suited for volatile and thermally stable compounds like this compound. uzh.ch
GC is an effective method for monitoring the progress of the monomer's synthesis. By taking aliquots from the reaction mixture over time and analyzing them by GC, one can track the consumption of reactants and the formation of the desired product. The area of the peaks in the chromatogram is proportional to the concentration of each component, allowing for a quantitative assessment of the reaction's conversion rate.
Furthermore, GC is a powerful tool for assessing the purity of the final monomer product. chromatographyonline.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can detect and identify trace amounts of impurities, such as residual starting materials, solvents, or byproducts. researchgate.net For quality control, establishing a GC method to quantify the purity of this compound is critical to ensure its suitability for polymerization, as impurities can significantly affect the polymerization process and the properties of the final polymer.
Theoretical and Computational Chemistry Studies on 2,2 Dimethyl 4 Methylene 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are a cornerstone in elucidating the electronic characteristics and predicting the reactivity of 2,2-Dimethyl-4-methylene-1,3-dioxolane, which belongs to the class of cyclic ketene (B1206846) acetals. researchgate.net These molecules are noted for their nucleophilic character, primarily centered on the exocyclic methylene (B1212753) carbon atom. researchgate.net
Theoretical studies employ sophisticated methods to model the molecule's properties. For instance, the structures of related cyclic ketene-O,O-acetals have been optimized at the MP2/cc-pvTZ level of theory to gain insights into their geometry and electronic distribution. researchgate.net Such calculations reveal that the two adjacent oxygen atoms in the dioxolane ring activate the methylene carbon, enhancing its nucleophilicity, akin to a double vinyl ether. researchgate.net
Key predictions derived from these quantum chemical calculations include:
Atomic Charges: Calculation of partial atomic charges helps identify the most electron-rich and electron-deficient sites in the molecule. The exocyclic methylene carbon is consistently shown to have a significant negative charge, confirming it as the primary site for electrophilic attack.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For this compound, the HOMO is localized on the π-bond of the methylene group, indicating its readiness to react with electrophiles.
NMR Chemical Shifts: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to validate the computed electronic structure. researchgate.net
These computational approaches provide a detailed map of the molecule's electronic landscape, guiding the prediction of its behavior in chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from quantum chemical calculations, illustrating the electronic characteristics of the molecule.
| Property | Atom/Orbital | Calculated Value | Implication |
| Partial Atomic Charge | Exocyclic Methylene C | -0.45 e | High nucleophilicity; site of electrophilic attack |
| Partial Atomic Charge | Ring Oxygen Atoms | -0.32 e | Activation of the methylene carbon |
| HOMO Energy | C=C π-orbital | -6.2 eV | Susceptibility to reaction with electrophiles |
| LUMO Energy | C=C π*-orbital | +1.5 eV | Potential for reaction with strong nucleophiles |
Computational Modeling of Reaction and Polymerization Mechanisms
Computational modeling is instrumental in understanding the complex reaction pathways of this compound, particularly its polymerization. This compound, like other cyclic ketene acetals (CKAs), can undergo polymerization through different mechanisms, and computational studies help predict the most favorable routes. chemrxiv.org
A significant area of investigation is the Radical Ring-Opening Polymerization (rROP). chemrxiv.org This process is advantageous as it introduces ester functionalities into the polymer backbone, potentially rendering the material biodegradable. chemrxiv.org Computational modeling, combining Density Functional Theory (DFT) calculations with kinetic modeling software like PREDICI, has proven effective in predicting the efficiency of the ring-opening process. chemrxiv.orgresearchgate.net
The key competition in the polymerization of CKAs is between the desired ring-opening propagation and an undesired ring-retaining (direct vinylic) propagation. chemrxiv.org DFT is used to calculate the rate coefficients for these competing reactions. The process involves modeling the transition states for both the unimolecular ring-opening of the radical intermediate (kβ) and the bimolecular addition of another monomer to the unopened radical (kadd,closed). chemrxiv.org
Furthermore, in cationic polymerization, computational studies provide insights into the behavior of the propagating carbenium ion. researchgate.netresearchgate.net It has been shown that the isomerization of this cyclic carbenium ion can be a significant competing reaction, affecting the final polymer structure. researchgate.net The formation of stable heterocyclic carbocation intermediates is a key feature of the reaction of this class of nucleophiles with electrophiles. researchgate.net
Table 2: Illustrative Calculated Activation Energies for Competing Polymerization Pathways This table provides a conceptual comparison of activation energies calculated via DFT for the radical polymerization of a cyclic ketene acetal (B89532).
| Reaction Pathway | Transition State | Calculated Activation Energy (kJ/mol) | Predicted Outcome |
| Ring-Opening Propagation | Unimolecular ring scission | 45 | Favored pathway, leads to polyester (B1180765) formation |
| Ring-Retaining Propagation | Bimolecular vinyl addition | 60 | Less favored, leads to polyacetal units |
| Carbenium Ion Isomerization | Intramolecular rearrangement | 55 | Competes with propagation in cationic polymerization |
Investigations into Stability and Conformational Analysis
Conformational analysis of this compound is crucial for understanding its stability and reactivity. The five-membered dioxolane ring is not planar and exists in various conformations. rsc.org Theoretical chemistry provides the tools to explore the potential energy surface of the molecule and identify its most stable forms.
Computational methods like DFT are used to perform geometric optimizations and calculate the relative energies of different conformers. For a 1,3-dioxolane (B20135) ring, the primary conformations are typically envelope and twist (or half-chair) forms. The substituents on the ring—in this case, the gem-dimethyl group at the 2-position and the methylene group at the 4-position—significantly influence the relative stability of these conformations.
The study of related flexible ring systems, such as 1,3-dithiolans, suggests that the energy differences between diastereoisomers can be small, indicating a flexible ring system. rsc.org A minimum energy conformation may only be well-defined when bulky substituents are present. rsc.org For this compound, computational studies would aim to:
Identify the lowest energy conformers (e.g., envelope vs. twist).
Calculate the energy barriers for interconversion between these conformers.
This analysis is vital because the specific conformation of the monomer can affect its reactivity and the stereochemistry of its polymerization.
Table 3: Hypothetical Relative Energies of this compound Conformers This illustrative table shows the kind of data generated from conformational analysis studies, indicating the relative stability of different ring conformations.
| Conformer | Ring Puckering Description | Relative Energy (kJ/mol) | Predicted Population at 298 K |
| Twist (T1) | Half-chair conformation | 0.0 | Most stable |
| Envelope (E1) | C4 is out-of-plane | 2.5 | Significant |
| Envelope (E2) | O1 is out-of-plane | 4.8 | Minor |
| Planar | All ring atoms in a plane | 25.0 | Transition state, not populated |
Future Research Directions and Perspectives
Innovation in Green Synthetic Pathways for 2,2-Dimethyl-4-methylene-1,3-dioxolane
The development of environmentally benign synthetic routes for this compound is a critical area of future research, aligning with the principles of green chemistry. researchgate.netmdpi.com Traditional synthesis methods often rely on harsh reagents and halogenated solvents, generating significant waste. ijsdr.org Innovations are anticipated to focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.
Key areas for innovation include:
Catalyst Development: Research into novel, metal-free catalysts or highly efficient, recyclable catalysts like zeolite-encapsulated complexes can minimize waste and improve reaction efficiency. ijsdr.orgresearchgate.net A cobalt/TMSCl-based system has already shown promise for improving monomer synthesis. researchgate.net
Solvent-Free and Alternative Solvent Systems: Expanding on solvent-free methodologies, such as those demonstrated for related dioxolane compounds, will be a priority. google.com The use of green solvents like water, dimethyl sulfoxide (B87167) (DMSO), or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) offers a promising alternative to volatile organic compounds. ijsdr.orgresearchgate.netrsc.org
Bio-based Feedstocks: A significant long-term goal is the synthesis of this compound from renewable resources. Following models for other CKAs, pathways starting from bio-sourced diols or compounds like levulinic acid could render the entire lifecycle of the resulting polymers more sustainable. researchgate.netresearchgate.net
Energy-Efficient Processes: The application of microwave synthesis and other energy-efficient technologies can reduce reaction times and energy consumption compared to conventional heating methods. ijsdr.org
A comparison of conventional and emerging green synthetic approaches is summarized below.
| Feature | Conventional Synthesis | Future Green Pathways |
| Starting Materials | Petroleum-based | Bio-based (e.g., glycerol, levulinic acid) google.comresearchgate.net |
| Catalysts | Corrosive protic or Lewis acids ijsdr.org | Recyclable heterogeneous catalysts, metal-free catalysts ijsdr.org |
| Solvents | Halogenated organic solvents ijsdr.org | Solvent-free, water, or green solvents ijsdr.orggoogle.com |
| Energy Input | Conventional heating | Microwave irradiation, ultrasound researchgate.netijsdr.org |
| Byproducts | Significant waste streams | Minimal, easily separable byproducts |
Exploration of Advanced Controlled Polymerization Techniques
To unlock the full potential of this compound, precise control over the polymerization process is essential. Advanced controlled radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com Future research will focus on optimizing these techniques for this specific monomer and its derivatives.
The most promising CRP methods for exploration include:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT has proven effective for related CKA monomers, yielding degradable homopolymers, block copolymers, and gradient copolymers with excellent control. researchgate.netacs.org Future work should focus on establishing optimal RAFT agents and conditions for this compound to create well-defined polymers and explore complex architectures like hyperbranched structures. nih.govnih.gov
Atom Transfer Radical Polymerization (ATRP): As one of the most common CRP methods, ATRP offers another robust platform for controlling the polymerization of CKA-containing systems. sigmaaldrich.comresearchgate.net Research is needed to develop suitable catalyst systems that are compatible with the dioxolane moiety and can effectively control the radical ring-opening polymerization.
Nitroxide-Mediated Polymerization (NMP): The use of CKAs like 2-methylene-4-phenyl-1,3-dioxolane as "controlling comonomers" in the NMP of other monomers (like methyl methacrylate) has been demonstrated. researchgate.netrsc.org This strategy could be applied to this compound to regulate the polymerization of challenging monomers and introduce degradability simultaneously.
| Polymerization Technique | Key Advantages for CKA Monomers | Research Focus |
| RAFT | Tolerant to a wide range of functional groups; enables synthesis of complex architectures (block, gradient, star). researchgate.netnih.gov | Optimization of RAFT agents; synthesis of novel block and hyperbranched copolymers. acs.orgnih.gov |
| ATRP | Provides excellent control over molecular weight and dispersity. sigmaaldrich.com | Development of compatible and efficient catalyst systems for ring-opening polymerization. |
| NMP | Can be used in a "controlling comonomer" strategy to manage difficult-to-polymerize monomers. researchgate.netrsc.org | Exploring its use as a controlling comonomer to synthesize novel degradable materials. |
Development of Novel Functional Copolymers and Materials Based on this compound
The ability of this compound to introduce ester linkages into vinyl polymer backbones via radical ring-opening polymerization is its most valuable feature. researchgate.net This opens the door to creating a vast array of novel functional materials with tailored properties and applications.
Future developments are expected in the following areas:
Stimuli-Responsive Materials: Copolymerization with functional monomers can yield materials that respond to external stimuli such as temperature or pH. mdpi.com For example, thermoresponsive and degradable hydrogels have been created from related CKAs for potential use as smart drug delivery carriers and cell culture scaffolds. elsevierpure.com This is a key area for creating "smart" biomedical materials.
Biomedical Polymers: The introduction of degradability is highly desirable for biomedical applications. Research will focus on creating functional terpolymers that can act as platforms for biodegradable polymeric prodrugs for intracellular drug delivery. researchgate.netrsc.org By copolymerizing with monomers containing active sites, bioactive molecules like heparin can be attached, creating materials for tissue engineering implants. nih.govresearchgate.net
Advanced Polymer Architectures: Moving beyond linear copolymers, the synthesis of more complex architectures like star polymers and branched polymers will be explored. nih.govresearchgate.net These structures can offer unique solution properties and functionalities, for instance, for use as nanocarriers in drug delivery. rsc.org
Degradable Surfactants and Coatings: The unique properties of CKA-based copolymers make them suitable for applications in sustainable consumer products, such as home care formulations, capsules, and specialty coatings. acs.org
Strategic Integration of this compound Chemistry into Sustainable Chemical Processes
The overarching goal for future research is to strategically integrate the chemistry of this compound into broader sustainable chemical processes. This involves positioning it as a key building block for a circular materials economy. rsc.org
Key strategic integrations include:
Creating Degradable Alternatives to Commodity Plastics: A major focus will be the copolymerization of small amounts of this compound with conventional vinyl monomers (like styrene (B11656) and acrylates) to produce degradable versions of widely used, non-degradable plastics. researchgate.net This "drop-in" approach could significantly reduce plastic persistence in the environment.
Designing for Chemical Recyclability: The ester linkages introduced by the ring-opening polymerization are not only degradable but can also be chemically cleaved to recover valuable chemical precursors. Research into the controlled degradation of polymers containing this compound units will aim to recover the monomer or other useful small molecules, closing the loop on the material lifecycle. rsc.org
Adherence to Green Chemistry Principles: The entire workflow, from monomer synthesis to polymer degradation, will be continuously optimized according to the twelve principles of green chemistry. This includes using bio-sourced feedstocks (Principle 7), designing for degradation (Principle 10), and minimizing waste (Principle 1). researchgate.net This holistic approach ensures that the solutions developed are truly sustainable.
By pursuing these research directions, the scientific community can leverage the unique reactivity of this compound to design and produce a new generation of advanced, functional, and sustainable polymeric materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
